molecular formula C24H30N2O4 B2629529 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide CAS No. 921522-98-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2629529
CAS No.: 921522-98-7
M. Wt: 410.514
InChI Key: HJFXSXUFLJTFTM-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a synthetic organic compound with the molecular formula C24H30N2O4 and a molecular weight of 410.5 g/mol . Its structure features a tetrahydrobenzo[b][1,4]oxazepine core, a heterocyclic system of significant interest in medicinal chemistry due to its potential biological activity. The compound is characterized by the SMILES string Cc1cccc(OCC(=O)Nc2ccc3c(c2)N(CC(C)C)C(=O)C(C)(C)CO3)c1 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the primary scientific literature for detailed studies on the specific mechanisms of action and potential research applications of this compound and its analogs.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-16(2)13-26-20-12-18(9-10-21(20)30-15-24(4,5)23(26)28)25-22(27)14-29-19-8-6-7-17(3)11-19/h6-12,16H,13-15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFXSXUFLJTFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound's molecular formula is C25H32N2O4SC_{25}H_{32}N_{2}O_{4}S, with a molecular weight of 456.6 g/mol. It features a complex structure that includes a benzo[b][1,4]oxazepine core and an m-tolyloxy acetamide moiety.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this oxazepine derivative demonstrate antimicrobial properties against various pathogens. For example, derivatives have shown moderate activity against Mycobacterium tuberculosis when compared to standard antibiotics like streptomycin and isoniazid.
  • Anticancer Potential : The compound's structural characteristics may contribute to its anticancer potential. Studies on related compounds have indicated that modifications in the oxazepine structure can enhance cytotoxicity against cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence suggesting that oxazepine derivatives may provide neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various oxazepine derivatives found that the compound exhibited significant activity against Gram-positive bacteria. The results were quantified using Minimum Inhibitory Concentration (MIC) assays, revealing that while the compound was less potent than established antibiotics, it still holds promise for further development as an antimicrobial agent.

CompoundMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
N-(5-isobutyl...)32Streptomycin8
N-(5-isobutyl...)64Isoniazid16

Anticancer Studies

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HeLa cells.

Cell LineIC50 (µM)
MCF-725
HeLa30

Neuroprotective Effects

Research involving neuronal cell cultures exposed to oxidative stress indicated that the compound could significantly reduce cell death compared to untreated controls. This suggests its potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis draws on compounds with analogous heterocyclic cores or functional groups from the evidence:

Table 1: Structural and Functional Comparisons

Feature Target Compound Compound 11p () Compound 3a-l () Compound 73 ()
Core Structure Benzo[b][1,4]oxazepin (O, N heteroatoms) Benzo[e][1,4]diazepin (two N atoms) Thiazolidinone + coumarin Benzo[b]oxazolo[3,4-d][1,4]oxazin (fused oxazole-oxazine)
Key Substituents 5-isobutyl, 3,3-dimethyl, 4-oxo, m-tolyloxy 5-but-3-enyl, 1-methyl, pyrimido-pyrimidine side chain 4-methylcoumarin, substituted arylidene 7-(pyridinyl), oxazolidinone
Synthetic Route Not specified in evidence Likely multi-step coupling (amide bond formation, cyclization) ZnCl₂-catalyzed cyclization of acetohydrazides and mercaptoacetic acid Multi-step synthesis involving oxazolidinone incorporation
Potential Bioactivity Hypothesized kinase/modulatory activity (based on oxazepin scaffolds) Reported as a kinase inhibitor (e.g., EGFR, VEGFR) due to pyrimido-pyrimidine motif Antimicrobial/anti-inflammatory (thiazolidinone and coumarin synergy) Neuroprotective or antiviral activity (oxazolo-oxazin core)

Key Findings

Compound 73’s fused oxazolo-oxazin system provides greater rigidity, which may enhance binding specificity but reduce metabolic stability compared to the target’s oxazepin .

Substituent Effects: The m-tolyloxy group in the target compound may enhance lipophilicity and membrane permeability relative to Compound 3a-l’s coumarin-based substituents, which prioritize UV-mediated bioactivity .

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